molecular formula C8H15O6P B14224818 4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate CAS No. 820233-24-7

4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate

Cat. No.: B14224818
CAS No.: 820233-24-7
M. Wt: 238.17 g/mol
InChI Key: PYXLZBLQORDJDU-UHFFFAOYSA-N
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Description

4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate is an organophosphorus compound that features a phosphoryl group, a hydroxy group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate can be achieved through a multi-step process involving the reaction of appropriate starting materials. One common method involves the reaction of dimethyl phosphite with an appropriate alkene under controlled conditions to form the phosphorylated intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and acetate groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The phosphoryl group can be reduced under specific conditions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of reduced phosphorus-containing compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate involves its interaction with molecular targets through its functional groups. The phosphoryl group can participate in phosphorylation reactions, while the hydroxy and acetate groups can engage in hydrogen bonding and esterification reactions. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl phosphonoacetate: Similar in having a phosphonate group but differs in the ester and alkene functionalities.

    Dimethyl phosphite: Contains a phosphite group and is used as a precursor in the synthesis of phosphorylated compounds.

    Ethyl 2-(dimethoxyphosphoryl)acetate: Similar in structure but with different alkyl groups.

Properties

CAS No.

820233-24-7

Molecular Formula

C8H15O6P

Molecular Weight

238.17 g/mol

IUPAC Name

(4-dimethoxyphosphoryl-4-hydroxybut-2-enyl) acetate

InChI

InChI=1S/C8H15O6P/c1-7(9)14-6-4-5-8(10)15(11,12-2)13-3/h4-5,8,10H,6H2,1-3H3

InChI Key

PYXLZBLQORDJDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CC(O)P(=O)(OC)OC

Origin of Product

United States

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